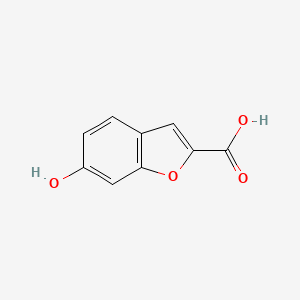

6-Hydroxybenzofuran-2-carboxylic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-hydroxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQBMJRTSYWMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573736 | |

| Record name | 6-Hydroxy-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334022-87-6 | |

| Record name | 6-Hydroxy-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Hydroxybenzofuran 2 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to 6-Hydroxybenzofuran-2-carboxylic acid

The synthesis of this compound is predominantly achieved through a well-defined multi-step process. This route begins with a substituted benzaldehyde (B42025) and proceeds through key intermediate stages involving the formation and subsequent modification of the benzofuran (B130515) core. Alternative methods, including decarboxylation and direct demethylation, provide different approaches to the target molecule or its immediate precursors.

The initial step in this synthetic sequence involves the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with chloroacetic acid. researchgate.net This reaction, typically carried out under basic conditions, is a nucleophilic substitution where the phenoxide ion, formed from the deprotonation of the hydroxyl group on the benzaldehyde, attacks the electrophilic carbon of chloroacetic acid. This Williamson ether synthesis variant is critical for introducing the carboxymethyl side chain onto the phenolic oxygen, forming a (2-formyl-5-methoxyphenoxy)acetic acid intermediate. tdcommons.org This intermediate contains all the necessary atoms for the subsequent cyclization to form the benzofuran-2-carboxylic acid structure.

| Reaction Stage | Reactants | Product | Purpose |

| Intermediate Formation | 2-hydroxy-4-methoxybenzaldehyde, Chloroacetic Acid | (2-formyl-5-methoxyphenoxy)acetic acid | To introduce the C2-carboxylic acid functionality. researchgate.net |

The second stage is the intramolecular cyclization of the phenoxyacetic acid intermediate to construct the fused furan (B31954) ring. researchgate.net A common method to effect this transformation is heating the intermediate with acetic anhydride (B1165640) and a base like sodium acetate (B1210297). researchgate.nettdcommons.org The mechanism for this cyclization can be complex. One proposed pathway involves the dehydration of the carboxylic acid group to form a reactive ketene (B1206846) intermediate. researchgate.net This ketene can then undergo an intramolecular [2+2] cycloaddition with the aldehyde's carbonyl group, followed by a cycloreversion that expels carbon dioxide, leading to the formation of the 2,3-unsubstituted benzofuran ring. researchgate.net This annulation step results in the formation of the 6-methoxybenzofuran (B1631075) ring system, specifically 6-methoxybenzofuran-2-carboxylic acid. researchgate.net

| Cyclization Method | Reagents | Intermediate | Resulting Ring System |

| Acetic Anhydride Method | Acetic anhydride, Sodium acetate | (2-formyl-5-methoxyphenoxy)acetic acid | 6-Methoxybenzofuran-2-carboxylic acid. researchgate.nettdcommons.org |

The final step in this pathway is the demethylation of the 6-methoxy group to yield the target this compound. researchgate.net This ether cleavage is a crucial transformation to unmask the phenolic hydroxyl group. Various reagents can be employed for this purpose. An optimized process reports the use of sodium 1-dodecanethiolate as a safe and effective demethylating agent. researchgate.net Another powerful and widely used reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃) in a suitable solvent like dichloromethane. tdcommons.org This reaction is typically performed at low temperatures and quenched with water to afford the final product. tdcommons.org

| Demethylation Reagent | Starting Material | Product | Key Advantage |

| Sodium 1-dodecanethiolate | 6-Methoxybenzofuran-2-carboxylic acid | This compound | Safe and scalable. researchgate.net |

| Boron tribromide (BBr₃) | 6-Methoxy-2-methylbenzofuran-3-carboxylic acid | 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid | High efficiency for aryl ether cleavage. tdcommons.org |

Decarboxylation represents a method to produce 2,3-unsubstituted benzofurans from their 2-carboxylic acid derivatives. researchgate.net The removal of the carboxylic acid group from this compound or its corresponding ester would yield 6-hydroxybenzofuran (B80719). This reaction is often one of the more challenging steps in benzofuran synthesis. researchgate.net In some synthetic sequences, the cyclization mechanism itself involves a cycloaddition-cycloreversion process that results in the expulsion of carbon dioxide, directly yielding a decarboxylated benzofuran product. researchgate.net This highlights that decarboxylation can be both a dedicated synthetic step or an integral part of the ring-forming reaction.

Cyclization of 3-alkoxyphenyloxyacetaldyhyde

A foundational approach to the benzofuran core involves the cyclization of a substituted phenoxyacetaldehyde. In a typical sequence for a related derivative, 2-(2-Formyl-5-methoxyphenoxy) propanoic acid, which contains the core aldehyde structure, is heated with acetic anhydride and sodium acetate. tdcommons.org This mixture undergoes an intramolecular Perkin-like condensation. The reaction proceeds through the formation of an intermediate that subsequently cyclizes and dehydrates to yield the benzofuran ring.

In a closely related multi-step process, a protected precursor like 2-hydroxy-4-methoxybenzaldehyde is first reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. researchgate.net This step forms a phenoxyacetic acid intermediate. Subsequent treatment with acetic anhydride promotes cyclization and dehydration to form the 6-methoxybenzofuran ring system. researchgate.net The final step involves the demethylation of the 6-methoxy group to yield the desired 6-hydroxy functionality. researchgate.net This deprotection is often achieved using strong acids or nucleophilic agents like sodium 1-dodecanethiolate. researchgate.net

Table 1: Reagents for Cyclization and Demethylation

| Step | Reagent(s) | Purpose |

|---|---|---|

| O-Alkylation | Chloroacetic acid, NaOH | Forms phenoxyacetic acid intermediate |

| Cyclization | Acetic Anhydride (Ac₂O), Sodium Acetate (NaOAc) | Promotes intramolecular cyclization and dehydration |

Reduction of Protected 6-hydroxy-[2H]-benzofuran-3-one

Another synthetic strategy utilizes the reduction of a benzofuran-3-one precursor. A concise synthesis has been developed starting from commercially available 6-hydroxybenzo[b]furan-3-one. researchgate.net The key transformation in this route is a reductive dehydration step. This reaction converts the ketone functionality at the 3-position directly into a C-H bond, thereby forming the stable aromatic benzofuran ring system. researchgate.net This method provides an efficient pathway to the 6-hydroxybenzofuran core structure, which can then be further functionalized. researchgate.net

Cyclocondensation of 2-(2,4-dihydroxyphenyl)-1-nitroethane via Nef Reaction

The Nef reaction offers a pathway to convert a primary or secondary nitroalkane into a corresponding aldehyde or ketone, which can then be used as a key intermediate for cyclization. wikipedia.org In the context of this compound synthesis, a hypothetical route begins with 2-(2,4-dihydroxyphenyl)-1-nitroethane.

The synthesis would proceed via the following conceptual steps:

Nitronate Salt Formation : The starting nitroalkane is treated with a base to form the corresponding nitronate salt. organic-chemistry.org This step is possible due to the acidity of the α-hydrogen. wikipedia.org

Acid Hydrolysis (Nef Reaction) : The nitronate salt is then subjected to acid hydrolysis, typically with a strong mineral acid. wikipedia.orgorganic-chemistry.org This converts the nitro group into a carbonyl group, yielding (2,4-dihydroxyphenyl)acetaldehyde.

Intramolecular Cyclization : The resulting aldehyde is an unstable intermediate that can undergo intramolecular cyclization. The hydroxyl group at the 2-position of the phenyl ring attacks the aldehyde, followed by dehydration to form the furan ring of the benzofuran scaffold.

Carboxylation : Subsequent steps would be required to introduce the carboxylic acid group at the 2-position.

While this specific sequence starting from 2-(2,4-dihydroxyphenyl)-1-nitroethane is a plausible synthetic design based on established organic reactions, detailed findings in the literature for this exact pathway are limited. The standard Nef reaction is known to be vigorous, though modern variants using different oxidizing or reducing agents have been developed. wikipedia.orgorganic-chemistry.org

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have led to more efficient, versatile, and environmentally friendly methods for constructing the benzofuran scaffold.

Metal-Catalyzed Routes for Benzofuran Scaffold Construction

Metal catalysis plays a significant role in modern benzofuran synthesis, enabling reactions under milder conditions and with greater efficiency. Various transition metals have been employed to facilitate key bond-forming steps.

Palladium (Pd) : Palladium catalysts are used in one-pot syntheses involving Sonogashira cross-coupling reactions. organic-chemistry.org They are also employed in protocols that convert aryl triflates to aryl cyanides, which is a useful transformation in the synthesis of complex benzofuran derivatives. researchgate.net

Copper (Cu) : Copper iodide (CuI) has been used to catalyze the direct thermal intramolecular cyclization of precursors like methyl 3,5-dihydroxybenzoate (B8624769) with propargyl bromide to form a substituted benzofuran ring. researchgate.net Other copper catalysts, such as CuBr₂, have been used in reactions involving Michael addition and cyclization to form 5-hydroxybenzofurans.

Nickel (Ni) : For the synthesis of related derivatives like 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, a key intermediate in some pharmaceutical syntheses, catalysts such as (triphenylphosphine) nickel dibromide have been utilized. tdcommons.org

Ruthenium (Ru) : Ruthenium catalysts have proven effective in the cycloisomerization of certain propargylic alcohols to form the benzofuran ring. organic-chemistry.org

Zinc (Zn) : Zinc iodide (ZnI₂) has been used as a Lewis acid catalyst to promote coupling-cyclization steps in the formation of 5-hydroxybenzofurans.

Table 2: Examples of Metal Catalysts in Benzofuran Synthesis

| Metal Catalyst | Reaction Type | Reference |

|---|---|---|

| Palladium Nanoparticles | One-pot Sonogashira coupling/cyclization | organic-chemistry.org |

| Copper Iodide (CuI) | Intramolecular Cyclization | researchgate.net |

| (Triphenylphosphine) nickel dibromide | Cross-Coupling/Cyclization | tdcommons.org |

| Cationic Ru-H complex | Dehydrative C-H Alkenylation/Annulation | organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

Efforts to develop more sustainable synthetic methods have led to the adoption of green chemistry principles. An improved synthesis of 6-hydroxybenzofuran has been described as "environmentally benign," scalable, and cost-effective. researchgate.net Another approach involves a one-pot synthesis utilizing an inexpensive inorganic base like potassium carbonate (K₂CO₃) in acetonitrile (B52724), which simplifies the workup procedure. nih.gov Such methods reduce waste and avoid harsh reagents, aligning with the goals of green chemistry.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. While direct solvent-free methods for this compound are not widely documented, related heterocyclic syntheses demonstrate the potential of this approach. For instance, an efficient synthesis of spiroquinazolinones has been achieved through a one-pot, three-component reaction under solvent-free conditions using a solid heterogeneous acid catalyst (SBA-Pr-SO₃H). researchgate.net This method offers advantages such as high product yields, short reaction times, and easy removal of the catalyst. researchgate.net The application of similar solvent-free, solid-phase catalysis represents a promising area for innovation in the synthesis of benzofuran derivatives.

Catalyst-Free Methodologies

While many syntheses of benzofurans rely on metal catalysts, several methodologies proceed without them, often driven by thermal energy or utilizing non-metallic reagents. These approaches are advantageous for avoiding potential metal contamination in the final products.

One notable catalyst-free method involves a thermal cycloaddition-cycloreversion sequence. researchgate.net In this type of reaction, a suitably designed precursor undergoes an intramolecular [2+2] heterocycloaddition, which is then followed by a cycloreversion that expels a small, stable molecule like carbon dioxide (CO₂), ultimately forming the 2,3-unsubstituted benzofuran ring. researchgate.net Another approach is the direct thermal one-pot cyclization. For instance, the reaction of methyl 3,5-dihydroxybenzoate with propargyl bromide can proceed through thermal intramolecular cyclization to yield benzofuran structures. researchgate.net

Furthermore, metal-free cyclization can be achieved using hypervalent iodine reagents. These reagents can mediate the cyclization of ortho-hydroxystilbenes to produce 2-arylbenzofurans in good yields without the need for a transition metal catalyst. organic-chemistry.org

| Method | Starting Materials | Conditions | Product Type |

| Thermal Cycloaddition-Cycloreversion | Precursor with carboxyl and formyl groups | Heat | 2,3-unsubstituted benzofuran |

| Thermal Intramolecular Cyclization | Methyl 3,5-dihydroxybenzoate, Propargyl bromide | Heat, K₂CO₃, CuI, KI | 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester researchgate.net |

| Hypervalent Iodine Mediation | ortho-Hydroxystilbenes | (Diacetoxyiodo)benzene, Acetonitrile | 2-Arylbenzofurans organic-chemistry.org |

Microwave-Assisted Synthesis of Benzofuran Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating drug discovery and chemical research. researchgate.net This technique significantly reduces reaction times, often improves product yields, and can lead to cleaner reaction profiles with fewer side products compared to conventional heating methods. researchgate.netnih.gov

One efficient microwave-assisted method for generating 2,3-disubstituted benzofurans involves a one-pot, three-component reaction utilizing Sonogashira coupling conditions. nih.gov This process couples a 2-iodophenol (B132878) with a terminal alkyne, followed by a cyclization with an aryl iodide to furnish the benzofuran derivative in good to excellent yields. nih.gov Other protocols involve the reaction of substituted salicylaldehydes with compounds like ethyl bromoacetate (B1195939) or chloroacetone (B47974) in the presence of a base such as potassium carbonate. researchgate.net

Research into the synthesis of benzofuran-3(2H)-ones has demonstrated the effectiveness of microwave irradiation in optimizing reaction conditions. A study systematically varied parameters to find the optimal conditions for the cyclization of benzoate (B1203000) substrates. researchgate.net

Table of Optimized Microwave-Assisted Synthesis Conditions for Benzofuranones researchgate.net

| Entry | Temperature (°C) | Time (min) | Catalyst (eq) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 60 | 20 | K₂CO₃ (1.0) | CH₃OH/DMF | 0 |

| 2 | 100 | 20 | K₂CO₃ (1.0) | CH₃OH/DMF | 0 |

| 3 | 120 | 20 | K₂CO₃ (1.0) | CH₃OH/DMF | 21 |

| 4 | 140 | 20 | K₂CO₃ (1.0) | CH₃OH/DMF | 45 |

| 5 | 160 | 20 | K₂CO₃ (1.0) | CH₃OH/DMF | 58 |

| 6 | 160 | 10 | K₂CO₃ (1.0) | CH₃OH/DMF | 42 |

Organocatalytic Protocols for Asymmetric Synthesis of Benzofuran Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of modern asymmetric synthesis, a field recognized with the 2021 Nobel Prize in Chemistry. youtube.com These catalysts offer a powerful alternative to traditional metal-based systems for producing chiral molecules.

Chiral phosphoric acids are a prominent class of organocatalysts. They have been successfully employed in the enantioselective aza-Friedel-Crafts reaction of trifluoromethyl dihydrobenzoazepinoindoles with pyrroles and indoles. nih.gov This methodology provides access to complex heterocyclic structures containing a quaternary stereocenter with good yields and high enantioselectivities (up to 93% ee). nih.gov The mechanism involves the activation of the substrate by the chiral Brønsted acid catalyst. nih.govnih.gov

Another innovative approach is the asymmetric cationic polymerization of benzofuran itself. nih.gov Using a combination of a Lewis acid catalyst (e.g., aluminum chloride) and chiral additives derived from β-amino acids, it is possible to achieve control over the molecular weight and the optical activity of the resulting poly(benzofuran). nih.gov This process proceeds through a regio-, trans-, and enantioselective propagation, leading to a threo-diisotactic polymer structure. nih.gov

| Organocatalyst Type | Reaction Type | Substrates | Product |

| Chiral Phosphoric Acid | Aza-Friedel-Crafts Reaction | Dihydrobenzoazepinoindoles, Pyrroles/Indoles | Pyrrole-containing benzazepinoindoles with quaternary stereocenters nih.gov |

| Chiral β-Amino Acid Derivative (with AlCl₃) | Asymmetric Cationic Polymerization | Benzofuran | Optically active poly(benzofuran) nih.gov |

| Proline | Aldol (B89426) / Mannich Reactions | Aldehydes, Ketones, Amines | Chiral aldol or Mannich adducts youtube.com |

Stereoselective Synthesis of Enantiopure this compound Derivatives

Achieving stereoselectivity to produce enantiopure derivatives of this compound relies on the principles of asymmetric catalysis. The organocatalytic methods described previously are central to this goal. While a direct synthesis for an enantiopure derivative of the specific title compound is not detailed in the provided sources, the strategies employed for related structures are directly applicable.

The synthesis of enantiomerically enriched compounds is accomplished by using a chiral catalyst to control the three-dimensional orientation of the reactants as they form the product. For example, the use of a chiral spirocyclic phosphoric acid catalyst creates a chiral environment that favors the formation of one enantiomer over the other in the Friedel-Crafts reaction, leading to products with high enantiomeric excess (ee). nih.gov Similarly, in the asymmetric polymerization of benzofuran, the chiral amino acid derivative directs the incoming monomer units, resulting in a polymer with a specific, controlled stereochemistry. nih.gov

To synthesize an enantiopure derivative of this compound, one would employ such an organocatalytic protocol on a suitable precursor, followed by subsequent chemical modifications to install or reveal the hydroxyl and carboxylic acid functionalities as needed. The success of this approach hinges on the catalyst's ability to effectively discriminate between the two possible transition states leading to the different enantiomers.

Derivatization Strategies of this compound

The functional groups of this compound—the phenolic hydroxyl and the carboxylic acid—provide reactive sites for a wide range of chemical modifications. These derivatizations are crucial for tuning the molecule's physicochemical properties.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the benzofuran ring can be readily converted into an ester. This transformation is typically achieved through the Fischer esterification reaction, which involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it forms. masterorganicchemistry.commasterorganicchemistry.com This reaction is fundamental for creating ester derivatives, which can alter properties like solubility and biological activity.

| Reactant Alcohol | Ester Product |

| Methanol (CH₃OH) | Methyl 6-hydroxybenzofuran-2-carboxylate |

| Ethanol (C₂H₅OH) | Ethyl 6-hydroxybenzofuran-2-carboxylate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 6-hydroxybenzofuran-2-carboxylate |

The Fischer esterification mechanism is a multi-step process, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The critical first step is the protonation of the carbonyl oxygen of the carboxylic acid group by the acid catalyst. masterorganicchemistry.comkhanacademy.org

Protonation of the Carbonyl Oxygen : A lone pair of electrons from the double-bonded oxygen of the carboxylic acid attacks a proton (H⁺) from the acid catalyst. khanacademy.org This step is crucial because it significantly increases the electrophilicity of the carbonyl carbon. The resulting protonated carbonyl has a positive formal charge on the oxygen, which is delocalized via resonance, making the carbon atom highly susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups, converting it into a good leaving group (H₂O). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation : The protonated ester product is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final, neutral ester and regenerate the acid catalyst. masterorganicchemistry.com

This initial protonation is the key activating step that initiates the entire esterification cascade.

Nucleophilic Attack Mechanism in Ester Formation

The esterification of this compound with an alcohol is typically carried out under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.comlibretexts.org The mechanism is a multi-step equilibrium process. masterorganicchemistry.commasterorganicchemistry.com

The reaction commences with the protonation of the carbonyl oxygen of the carboxylic acid group by an acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This initial step is critical as it activates the carbonyl group, rendering the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comlibretexts.orgsaskoer.ca While the hydroxyl oxygen can also be protonated, protonation preferentially occurs on the carbonyl oxygen because the resulting positive charge is delocalized through resonance, creating a more stable cation. libretexts.org

Once activated, the electrophilic carbonyl carbon is susceptible to attack by a nucleophile. libretexts.org In this case, the lone pair of electrons on the oxygen atom of the alcohol molecule acts as the nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comnumberanalytics.com This nucleophilic addition results in the breaking of the carbonyl π bond and the formation of a new carbon-oxygen single bond, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This sequence of protonation followed by nucleophilic addition is a common theme in the chemistry of carbonyl compounds. libretexts.org

Protonation: The carbonyl oxygen of the carboxylic acid is protonated, forming a resonance-stabilized carbocation. masterorganicchemistry.com

Nucleophilic Attack: The alcohol molecule attacks the now highly electrophilic carbonyl carbon. numberanalytics.com

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Deprotonation and Elimination Mechanisms in Ester Formation

Following the nucleophilic attack and formation of the tetrahedral intermediate, a series of proton transfer, deprotonation, and elimination steps occur to yield the final ester product. masterorganicchemistry.comnumberanalytics.com These steps are all reversible. masterorganicchemistry.comlibretexts.org

The tetrahedral intermediate contains three oxygen atoms: one from the original carbonyl group, one from the original hydroxyl group, and one from the attacking alcohol. libretexts.org A proton is transferred from the oxygen atom that originated from the alcohol to one of the original hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com This can occur in two distinct steps: deprotonation of the attacking alcohol's oxygen, followed by protonation of a hydroxyl group. masterorganicchemistry.com This proton transfer is crucial because it converts one of the hydroxyl groups into a much better leaving group: water (H₂O). masterorganicchemistry.comlibretexts.org

The driving force for the next step is the reformation of the stable carbonyl double bond. libretexts.orgyoutube.com The tetrahedral intermediate collapses as a lone pair of electrons from the remaining oxygen atom moves down to re-form the C=O π bond. masterorganicchemistry.comyoutube.com This simultaneously causes the elimination of the water molecule that was just formed. masterorganicchemistry.commasterorganicchemistry.com The resulting species is a protonated ester. masterorganicchemistry.com

In the final step of the mechanism, a base (which can be a water molecule or another alcohol molecule) deprotonates the carbonyl oxygen of the protonated ester. masterorganicchemistry.commasterorganicchemistry.com This step regenerates the acid catalyst and yields the neutral ester product, along with a molecule of water as a byproduct. masterorganicchemistry.comyoutube.com The entire sequence is often remembered by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com

Modifications at the 6-position for Enhanced Biological Activity

The benzofuran scaffold is recognized as a "privileged" structure in medicinal chemistry, and its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govtaylorandfrancis.com Strategic modifications to the benzofuran core, including at the 6-position, are a key approach for enhancing the potency and selectivity of these compounds. nih.gov

The hydroxyl group at the 6-position of this compound is a prime target for chemical modification to produce derivatives with improved pharmacological profiles. For instance, in the development of urokinase-type plasminogen activator (uPA) inhibitors, which are targeted in cancer therapy, amiloride-benzofuran derivatives have been synthesized. nih.gov Research showed that attaching a benzofuran group to 6-Hexamethylene amiloride (B1667095) (6-HMA) resulted in a compound with significantly higher potency and cytotoxicity. nih.gov This suggests that forming ether or other linkages at the 6-position can be a viable strategy for enhancing biological effects.

Furthermore, structure-activity relationship (SAR) studies indicate that the nature of the substituent at the 6-position can modulate the compound's interaction with biological targets. The introduction of bulky or electron-withdrawing groups can influence how the molecule binds to enzymes or receptors, thereby altering its activity.

Introduction of Substituents for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.gov For benzofuran derivatives, SAR studies have revealed that the type and position of substituents on the heterocyclic ring system are critical determinants of their therapeutic potential. nih.gov

Earlier SAR studies on benzofuran derivatives identified that substitutions at the C-2 position, such as ester or heterocyclic rings, were crucial for cytotoxic activity. nih.gov This highlights the importance of the carboxylic acid group in this compound as a handle for introducing diverse functionalities. In one study, a series of benzofuran-2-carboxylic acid N-(substituted)phenylamides were synthesized and evaluated for anticancer activity. researchgate.net The results, summarized in the table below, indicated that hydrophobic groups and groups with a positive mesomeric effect (+M) on the N-phenyl ring could potentiate anticancer and NF-κB inhibitory activity, respectively. researchgate.net

| Compound | N-Phenyl Substituent | Activity Noted |

| Series 1 | Various substituted phenyls | Potent cytotoxic activities at low micromolar concentrations against six human cancer cell lines. researchgate.net |

| 3m | 4'-hydroxy | Identified as a lead scaffold with both outstanding anticancer activity and NF-κB inhibitory activity. researchgate.net |

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has also been shown to consistently increase anticancer activity. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The position of the halogen is also a critical factor; for example, a bromine atom attached to a methyl group at the 3-position of a benzofuran derivative resulted in remarkable cytotoxic activity against leukemia cells. nih.gov

Biological Activities and Pharmacological Potential of 6 Hydroxybenzofuran 2 Carboxylic Acid

Antimycobacterial Activity and Mechanisms

The benzofuran-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel agents against tuberculosis. Research has focused on its ability to inhibit key bacterial processes and modulate the host's immune response.

Inhibition of Mycobacterium tuberculosis

Derivatives based on the benzofuran (B130515) scaffold have demonstrated direct antimycobacterial effects. The primary mechanism identified is not the direct killing of the bacterium but rather the disruption of its ability to survive within the host. This is achieved by targeting virulence factors that the bacterium secretes to disarm the host's immune cells. Specifically, small molecule inhibitors based on a closely related benzofuran salicylic (B10762653) acid scaffold have been shown to be capable of reducing intracellular mycobacteria in infected macrophages. nih.gov This approach represents a novel mechanism of action that does not overlap with current anti-tuberculosis drugs. nih.gov

Modulation of Macrophage Immune Responses via mPTPB Inhibition

A key virulence factor secreted by Mycobacterium tuberculosis (Mtb) is the Mycobacterium protein tyrosine phosphatase B (mPTPB). nih.govnih.gov This enzyme is crucial for the bacterium's survival inside host macrophages, as it suppresses the innate immune response. nih.govnih.gov Research into a benzofuran salicylic acid scaffold, which is structurally related to 6-hydroxybenzofuran-2-carboxylic acid, has led to the development of highly potent and selective inhibitors of mPTPB. nih.govnih.gov

One such inhibitor demonstrated a half-maximal inhibitory concentration (IC₅₀) of 38 nM against mPTPB. nih.govnih.gov By inhibiting this bacterial enzyme, the compound was shown to restore the natural ability of macrophages to secrete interleukin-6 (IL-6) and undergo apoptosis (programmed cell death) when stimulated—two critical defense mechanisms against Mtb infection. nih.govnih.gov This validation suggests that the chemical inhibition of mPTPB is a viable therapeutic strategy for treating tuberculosis. nih.gov

| Compound Scaffold | Target Enzyme | Activity (IC₅₀) | Reference |

| Benzofuran Salicylic Acid Derivative | Mycobacterium protein tyrosine phosphatase B (mPTPB) | 38 nM | nih.govnih.gov |

Anticancer Activity and Therapeutic Implications

The benzofuran core is a recognized scaffold in the design of anticancer agents. bohrium.com Derivatives of benzofuran-2-carboxylic acid have been synthesized and evaluated for their potential to combat various cancers through different mechanisms of action. bohrium.comresearchgate.net

Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, A549)

Various derivatives of benzofuran-2-carboxylic acid have been tested for their cytotoxic effects against a range of human cancer cell lines. In vitro studies using the MTT assay have confirmed the concentration-dependent antiproliferative effects of these compounds. bohrium.comresearchgate.net

Specifically, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have shown significant activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. bohrium.comresearchgate.net One derivative demonstrated an IC₅₀ value of 2.07 µM against the MCF-7 cell line, while another showed excellent activity against the A549 cell line with an IC₅₀ value of 0.858 µM. bohrium.comresearchgate.net Further studies on other benzofuran-based carboxylic acid derivatives have also reported promising antiproliferative action against breast cancer cell lines, with one compound showing an IC₅₀ of 2.52 µM against the triple-negative MDA-MB-231 cell line. acs.org

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Amide of 3-methyl-benzofuran-2-carboxylic acid (Compound 10d) | MCF-7 (Breast Cancer) | 2.07 µM | bohrium.comresearchgate.net |

| Amide of 3-methyl-benzofuran-2-carboxylic acid (Compound 12b) | A549 (Lung Cancer) | 0.858 µM | bohrium.comresearchgate.net |

| Benzofuran-based carboxylic acid (Compound 9e) | MDA-MB-231 (Breast Cancer) | 2.52 µM | acs.org |

| Halogenated methyl benzofuran-3-carboxylate (Compound 8) | A549 (Lung Cancer) | 3.5 µM | nih.gov |

| Halogenated methyl benzofuran-3-carboxylate (Compound 7) | A549 (Lung Cancer) | 6.3 µM | nih.gov |

GSK-3β Inhibition in Pancreatic Cancer Cells

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine protein kinase that has been implicated in the progression of several cancers, including pancreatic cancer. researchgate.net The inhibition of GSK-3β in pancreatic cancer cells has been shown to lead to a significant decrease in the expression of X-linked inhibitor of apoptosis (XIAP), ultimately resulting in apoptosis. researchgate.net This makes GSK-3β a compelling target for therapeutic intervention. While various compounds have been identified as GSK-3β inhibitors, research into the specific role of the this compound scaffold in this context is an area of ongoing interest. The therapeutic implication is that effective GSK-3β inhibitors could play a role in treating pancreatic cancer by promoting cancer cell death. researchgate.net

Antiproliferative Effects in Cancer Models

The antiproliferative effects of benzofuran-2-carboxylic acid derivatives are largely attributed to their ability to induce apoptosis in cancer cells. nih.gov Studies on active derivatives have confirmed this mechanism. For example, the treatment of cancer cells with cytotoxic benzofuran-2-carboxamides was found to induce apoptosis, as confirmed by ethidium (B1194527) bromide/acridine orange (EtBr/AO) staining assays. bohrium.com Further investigations into halogenated benzofuran derivatives revealed that their cytotoxic effects are mediated by the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent, as it represents a controlled form of cell death that minimizes inflammation and damage to surrounding healthy tissues.

Enzyme Interaction Studies and Modulatory Effects

The therapeutic potential of any compound is intrinsically linked to its interaction with enzymes that play critical roles in physiological and pathological processes. For this compound and its related structures, research has primarily centered on their ability to modulate the activity of key enzymes involved in immune regulation and cellular homeostasis.

Influence on Cytochrome P450 Enzymes in Drug Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use. nih.govnih.govmdpi.com The activity of these enzymes is a critical determinant of drug efficacy and safety. Inhibition or induction of CYP enzymes can lead to significant drug-drug interactions, potentially causing adverse effects or therapeutic failure. nih.govmdpi.com

Currently, there is a lack of specific research data detailing the direct influence of this compound on the activity of Cytochrome P450 enzymes. While the broader class of benzofuran derivatives has been studied in various pharmacological contexts, the specific interaction profile of this compound with major drug-metabolizing CYP isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 remains to be elucidated. clinpgx.orgfda.gov Further investigation is required to characterize its potential to act as a substrate, inhibitor, or inducer of these critical enzymes to assess its safety profile for clinical applications.

Inhibitory Effects on Lymphoid Tyrosine Phosphatase (Lyp)

Lymphoid Tyrosine Phosphatase (Lyp), encoded by the PTPN22 gene, is a potent negative regulator of T-cell receptor (TCR) signaling and is predominantly expressed in immune cells. nih.govresearchgate.netpnas.orgnih.gov Genetic variations in PTPN22 that lead to a gain-of-function in Lyp are strongly associated with a predisposition to a range of autoimmune diseases. pnas.orgnih.govnih.gov Consequently, the inhibition of Lyp has emerged as a promising therapeutic strategy for these conditions and, more recently, for cancer immunotherapy. nih.govresearchgate.netnih.gov

Research has identified the benzofuran-2-carboxylic acid scaffold as a potent phosphotyrosine (pTyr) mimic, leading to the design of a series of Lyp inhibitors. nih.govresearchgate.net These compounds have demonstrated the ability to regulate TCR signaling by specifically inhibiting Lyp. nih.govresearchgate.net

Table 1: Inhibitory Activity of Benzofuran-2-carboxylic Acid Derivatives on Lymphoid Tyrosine Phosphatase (Lyp)

| Compound | Inhibition Constant (Ki) against Lyp (μM) | Reference |

|---|---|---|

| D14 | 1.34 | nih.govresearchgate.netbohrium.comnih.gov |

| D34 | 0.93 | nih.govresearchgate.netbohrium.comnih.gov |

The genetic association between a gain-of-function variant of Lyp (R620W) and autoimmune diseases such as type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus provides a strong rationale for the development of Lyp inhibitors. pnas.orgnih.govnih.gov The increased phosphatase activity of this variant dampens T-cell receptor signaling, which is thought to contribute to the breakdown of self-tolerance. pnas.org Therefore, specific inhibitors of Lyp are being investigated as a means to restore normal T-cell function and treat autoimmunity. nih.govnih.govnih.gov It is hypothesized that by inhibiting the overactive Lyp, these compounds could reverse the negative effects on TCR signaling and provide a targeted therapy for individuals carrying the predisposing genetic variant. pnas.orgnih.gov The development of small-molecule Lyp inhibitors, including those based on a salicylic acid scaffold, has shown promise in this area. pnas.orgnih.govresearchgate.net

The role of Lyp in cancer is also a subject of growing interest. By inhibiting Lyp, the threshold for T-cell activation can be lowered, potentially enhancing the body's natural anti-tumor immune response. nih.govresearchgate.net Studies have shown that benzofuran-2-carboxylic acid derivatives, such as compounds D14 and D34, can significantly suppress tumor growth in preclinical models. nih.govresearchgate.netbohrium.comnih.gov This effect is attributed to the boosting of antitumor immunity, which includes the activation of T-cells and the inhibition of M2 macrophage polarization. nih.govresearchgate.netbohrium.comnih.gov Furthermore, treatment with these Lyp inhibitors has been observed to upregulate the expression of PD-1/PD-L1, suggesting a synergistic potential with existing immune checkpoint inhibitor therapies. nih.govresearchgate.net This dual action of directly stimulating an anti-tumor T-cell response and increasing the susceptibility of tumors to other immunotherapies makes Lyp a compelling target for cancer treatment. nih.govresearchgate.net

Transglutaminase Inhibition, particularly Transglutaminase 2 (TG2)

Transglutaminase 2 (TG2) is a multifunctional enzyme with protein cross-linking activity that is implicated in a variety of cellular processes, including cell adhesion, migration, and apoptosis. nih.govmdpi.comoup.com Dysregulation of TG2 activity has been linked to several human diseases, including celiac disease, cancer, and neurodegenerative disorders. nih.govmdpi.com

At present, there is no direct scientific literature available that specifically investigates the inhibitory effects of this compound on Transglutaminase 2.

Elevated levels and activity of TG2 have been observed in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.govmdpi.comoup.com A key pathological feature of these disorders is the accumulation of misfolded protein aggregates, and TG2 is known to catalyze the cross-linking of proteins such as amyloid-β, tau, and α-synuclein, which are major components of these aggregates. nih.govmdpi.com This has led to the hypothesis that inhibiting TG2 could be a therapeutic strategy to reduce the formation of these toxic protein aggregates and thereby slow the progression of neurodegenerative diseases. nih.govmdpi.comnih.gov While various TG2 inhibitors have been developed and tested in preclinical models, and some have shown neuroprotective effects, the therapeutic potential of inhibiting TG2 in the context of most neurodegenerative diseases is still considered uncertain and requires further investigation. oup.comtandfonline.comnih.gov

Implications in Cancer

Derivatives of this compound have demonstrated notable potential as anticancer agents in various research studies. These compounds have shown cytotoxic effects against several cancer cell lines. For instance, certain benzofuran analogs have been effective against MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines.

Further investigations have revealed that modifications to the benzofuran structure can yield potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the proliferation and survival of cancer cells. Specifically, derivatives of this compound have exhibited significant antiproliferative activity against pancreatic cancer cell lines, even at low concentrations. Some derivatives have shown inhibitory concentrations (IC50) in the nanomolar range against GSK-3β in these cancer cells.

Additionally, a series of benzofuran-2-carboxamides were synthesized and evaluated for their antiproliferative activity. One particular derivative, 5-chlorobenzofuran-2-carboxamide, showed excellent activity against tumor cells, with SAR analysis indicating that an N-phenethyl carboxamide group significantly boosts this effect. nih.gov Other research has focused on creating hybrid molecules by fusing the benzofuran scaffold with other heterocyclic rings like imidazole (B134444) and quinazolinone to enhance cytotoxic effects against malignant tumors. mdpi.com

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| Benzofuran analogs | MCF-7, A549 | Cytotoxic effects | |

| 6-hydroxybenzofuran (B80719) derivatives | Pancreatic cancer | Significant antiproliferative activity | |

| Halogenated benzofuran derivative | K562 (leukemia) | IC50: 5 µM | nih.gov |

| Halogenated benzofuran derivative | HL60 (leukemia) | IC50: 0.1 µM | nih.gov |

| 5-chlorobenzofuran-2-carboxamide derivative | MCF-10A (mammary gland) | Excellent antiproliferative activity | nih.govmdpi.com |

| Benzofuran-based carboxylic acid (9e) | MDA-MB-231 (breast cancer) | IC50: 2.52 ± 0.39 μM | nih.gov |

Selective Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. nih.gov Certain isoforms, particularly human carbonic anhydrase IX (hCA IX) and XII, are overexpressed in many tumors and are linked to cancer progression, making them valuable therapeutic targets. nih.gov Benzofuran-based carboxylic acids have emerged as effective inhibitors of these cancer-related CA isoforms. nih.gov

Studies have shown that derivatives of this compound can act as submicromolar inhibitors of hCA IX. nih.gov For example, a series of benzofuran-containing carboxylic acid derivatives demonstrated selective inhibition against hCA IX over the more common, off-target isoforms hCA I and II. nih.gov Specifically, compounds designated as 9b, 9e, and 9f showed potent hCA IX inhibition with inhibition constants (Kᵢ) of 0.91, 0.79, and 0.56 μM, respectively. nih.gov These compounds also displayed inhibitory action against hCA XII. nih.gov The mechanism of inhibition by carboxylic acids can vary; they may coordinate directly with the zinc ion in the enzyme's active site, anchor to the zinc-bound water molecule, or bind outside the active site to block its entrance. nih.govnih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzofuran-based Carboxylic Acid Derivatives

| Compound | hCA I (Kᵢ, μM) | hCA II (Kᵢ, μM) | hCA IX (Kᵢ, μM) | hCA XII (Kᵢ, μM) | Reference |

|---|---|---|---|---|---|

| 9b | >10 | 42.8 | 0.91 | 3.4 | nih.gov |

| 9e | >10 | 10.8 | 0.79 | 0.88 | nih.gov |

| 9f | 20.3 | 26.5 | 0.56 | 1.2 | nih.gov |

Antioxidant Properties and Mechanisms

Derivatives of this compound are recognized for their antioxidant properties, which enable them to protect cells from damage caused by oxidative stress. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in various diseases. nih.gov

The antioxidant activity of these compounds has been evaluated through their ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation (LPO). nih.gov For example, certain benzofuran-2-carboxamide (B1298429) derivatives have shown the ability to inhibit LPO in rat brain homogenates. nih.gov One derivative, in particular, demonstrated significant antioxidant activity, with 62% inhibition of LPO and 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.gov The antioxidant potential is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. researchgate.net

Antimicrobial Activity

The benzofuran scaffold is a core component of many natural and synthetic compounds with a wide range of biological activities, including antimicrobial properties. nih.govbiointerfaceresearch.com Derivatives of this compound have been shown to be effective against various pathogenic microorganisms. nih.gov

Derivatives of this compound have demonstrated promising activity against several bacterial strains. nih.gov Notably, some have been tested against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, showing minimum inhibitory concentrations (MIC) as low as 2 μg/mL. The presence of a hydroxyl group at the C-6 position of the benzofuran ring appears to be crucial for this antibacterial activity. nih.gov When this hydroxyl group is blocked, a loss of antibacterial efficacy is observed. nih.gov

In one study, a series of benzofuran derivatives with various substituents at the C-2 position were evaluated. Those with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups showed good antibacterial activity, with MIC₈₀ values ranging from 0.78 μg/mL to 6.25 μg/mL, which is comparable to standard control drugs. nih.gov Another study highlighted that a benzofuran carbohydrazide (B1668358) derivative displayed excellent activity against E. coli and S. aureus, while a benzofuran carboxylic acid derivative was remarkably active against P. aeruginosa and S. pyogenes. rsc.org

Table 3: Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzofuran derivative | Mycobacterium tuberculosis | 2 µg/mL | |

| C-2 Phenyl substituted | Various strains | 0.78-6.25 µg/mL (MIC₈₀) | nih.gov |

| C-2 (5-methylfuran-2-yl) substituted | Various strains | 0.78-6.25 µg/mL (MIC₈₀) | nih.gov |

| C-2 (4-methoxyphenyl) substituted | Various strains | 0.78-6.25 µg/mL (MIC₈₀) | nih.gov |

| Benzofuran-triazole hybrid (10a) | E. coli | 1.80 µg/mL | nih.gov |

In addition to their antibacterial properties, derivatives of this compound have shown significant antifungal activity. nih.gov Research inspired by the antifungal properties of the benzofuran-based drug amiodarone (B1667116) led to the synthesis and testing of a series of benzofuran derivatives against pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus. nih.gov

Several of these derivatives were found to inhibit fungal growth, with two compounds demonstrating particularly significant antifungal effects. nih.gov The mechanism of action is thought to involve the mobilization of intracellular calcium, a key factor in the fungicidal activity of amiodarone. nih.gov Structure-activity relationship analyses suggest that specific structural features are important for this antifungal activity. For instance, the conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, led to a drastic increase in antifungal potency. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective therapeutic agents. nih.govnih.gov For this compound and its derivatives, several key structural features have been identified that modulate their pharmacological effects. nih.gov

Earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position, such as with an ester or another heterocyclic ring, were critical for their cytotoxic activity. nih.gov More recent research has reinforced the importance of the C-2 position, while also highlighting the significance of substituents at other positions, like C-6. nih.gov

The presence of a hydroxyl group at the C-6 position is often essential for antimicrobial activity. nih.gov Studies have shown that blocking this hydroxyl group leads to a loss of antibacterial efficacy. nih.gov Furthermore, the introduction of halogen atoms, such as bromine, into the benzofuran ring system has been shown to significantly increase anticancer activity. nih.govresearchgate.net This enhancement is likely due to the ability of halogens to form "halogen bonds," which improve the binding affinity of the compound to its biological targets. nih.gov The position of the halogen is also a critical determinant of biological activity. nih.gov

Influence of Substituents at the 6-position on Biological Targets

The nature of the substituent at the C-6 position of the benzofuran ring is a critical determinant of biological activity, particularly in the context of antibacterial and anticancer applications. Research has shown that the presence and type of functional group at this position can profoundly impact a compound's potency and its interaction with biological targets. nih.gov

For instance, in the development of novel agents targeting the urokinase-type plasminogen activator (uPA) system, which is implicated in cancer invasion, the substitution at the C-6 position has proven significant. nih.gov The addition of a benzofuran moiety to 6-Hexamethylene amiloride (B1667095) (6-HMA) enhances potency and cytotoxicity. nih.gov Further substitution on the benzofuran ring itself can fine-tune this activity.

Structure-activity relationship (SAR) studies on various benzofuran derivatives have consistently highlighted the importance of the C-6 position. One study investigating a series of 3-methanone-6-substituted-benzofuran derivatives found that substitutions at the C-6 and C-3 positions were significant factors in determining antibacterial activity and strain specificity, respectively. nih.gov Compounds featuring a hydroxyl group at C-6 demonstrated excellent antibacterial activities against a panel of bacterial strains. nih.gov This underscores the pivotal role of the C-6 substituent in modulating the pharmacological profile of benzofuran-based compounds.

| Compound Base | Substituent at C-6 | Biological Target/Activity | Key Finding | Source |

|---|---|---|---|---|

| Benzofuran | Hydroxyl Group | Antibacterial (Various strains) | Compounds showed excellent antibacterial activity with MIC80 values ranging from 0.78-3.12 μg/mL. | nih.gov |

| 6-HMA | Benzofuran Group | urokinase-type plasminogen activator (uPA) | Resulting compound showed higher potency and cytotoxicity (Ki = 183 nM). | nih.gov |

| Benzofuran | Blocked Hydroxyl Group | Antibacterial (Various strains) | Exhibited no antibacterial activity, indicating the necessity of the free hydroxyl group. | nih.gov |

Role of the Hydroxyl Group at C-6 in Antibacterial Activity

The hydroxyl group at the C-6 position of the benzofuran nucleus is frequently identified as being essential for potent antibacterial activity. rsc.orgresearchgate.net Multiple studies have demonstrated that this specific functional group is a requisite for inhibiting the growth of various bacterial strains. nih.gov

In a key study, a series of benzofuran derivatives were synthesized and evaluated for their antibacterial effects against strains including E. coli, S. aureus, methicillin-resistant Staphylococcus aureus (MRSA), and B. subtilis. nih.gov The results were unequivocal: compounds that possessed a free hydroxyl group at the C-6 position exhibited excellent antibacterial activities, with Minimum Inhibitory Concentration (MIC) values comparable to control drugs. nih.gov Conversely, derivatives where the C-6 hydroxyl group was blocked or absent showed no activity against any of the tested bacteria. nih.gov This highlights that the C-6 hydroxyl group is not merely beneficial but essential for the compound's antibacterial efficacy. SAR studies confirm that this functional group is a critical feature for the molecule's ability to interact with its bacterial target. rsc.orgresearchgate.net

| Compound ID | C-6 Substituent | Bacterial Strain | MIC80 (μg/mL) | Source |

|---|---|---|---|---|

| 15 | -OH | E. coli | 0.78-3.12 | nih.gov |

| 15 | -OH | S. aureus | 0.78-3.12 | nih.gov |

| 16 | -OH | MRSA | 0.78-3.12 | nih.gov |

| 16 | -OH | B. subtilis | 0.78-3.12 | nih.gov |

| - | Blocked -OH | All tested strains | Inactive | nih.gov |

Impact of Functional Groups at C-3 on Selectivity

Research has shown that introducing aryl substituents at the C-3 position, often via a methanone (B1245722) linker, can modulate antibacterial specificity. nih.govresearchgate.net For example, SAR studies have revealed that while a hydroxyl group at C-6 is essential for activity, the nature of the group at C-3 influences which bacterial species are most effectively inhibited. researchgate.net This suggests that the C-3 substituent is likely involved in interactions with the target site that differ between bacterial species, thereby governing the compound's spectrum of activity. The strategic modification of the C-3 position is therefore a key strategy in the development of benzofuran-based antibiotics with tailored selectivity. rsc.orgresearchgate.net

Computational and Theoretical Studies of 6 Hydroxybenzofuran 2 Carboxylic Acid

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets for a ligand and elucidating the specific interactions that stabilize the ligand-target complex.

Studies on 6-hydroxybenzofuran-2-carboxylic acid and its derivatives have utilized molecular docking to identify a range of potential protein targets. For instance, derivatives of 6-hydroxybenzofuran (B80719) have been docked against GlcN-6-P synthase, an enzyme involved in bacterial cell wall synthesis. The results indicated that these compounds could be effective inhibitors, showing good binding affinity towards the target protein. Similarly, other research has pointed to N-myristoyltransferase (NMT), a crucial enzyme in fungi, as a possible target for 6-hydroxybenzofuran-3(2H)-one based thiazoles. researchgate.net

The benzofuran-2-carboxylic acid scaffold has also been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of inhibitors for Lymphoid-tyrosine phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway. nih.gov Further docking studies on related benzofuran (B130515) derivatives have explored their potential as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), both essential enzymes in bacteria. ekb.eg Additionally, interactions with cytochrome P450 enzymes, which are vital for drug metabolism, have been investigated for this compound.

The binding modes of these compounds typically involve a network of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the target protein. The hydroxyl and carboxylic acid groups of this compound are often crucial for forming key hydrogen bond interactions, anchoring the molecule within the binding pocket.

Table 1: Potential Protein Targets for 6-Hydroxybenzofuran Derivatives Identified Through Molecular Docking

| Target Protein | Significance | Reference |

| Glucosamine-6-phosphate synthase (GlcN-6-P synthase) | Bacterial cell wall synthesis | |

| N-myristoyltransferase (NMT) | Fungal protein modification | researchgate.net |

| Lymphoid-tyrosine phosphatase (LYP) | T-cell receptor signaling, autoimmune diseases, cancer | nih.gov |

| DNA Gyrase | Bacterial DNA replication | ekb.eg |

| Dihydrofolate reductase (DHFR) | Nucleotide synthesis | ekb.eg |

| Cytochrome P450 | Drug metabolism | |

| Glycogen synthase kinase-3β (GSK-3β) | Cancer cell proliferation |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and other electronic parameters that govern a molecule's behavior.

For benzofuran-carboxylic acid derivatives, DFT calculations have been employed to understand their structural and electronic properties. researchgate.netresearchgate.net These studies often involve the optimization of the molecular geometry to find the most stable conformation. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of these calculations. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.net These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for understanding how the molecule will interact with biological targets. For instance, the negative potential regions are likely to be involved in hydrogen bonding with donor groups in a protein's active site.

Table 2: Quantum Chemical Calculation Methods and Investigated Properties for Benzofuran-Carboxylic Acid Derivatives

| Calculation Method | Investigated Properties | Reference |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, HOMO-LUMO energies, molecular electrostatic potential (MEP) | researchgate.netresearchgate.net |

| UB3LYP/6-31G(d,p) | Optimized geometric parameters, vibrational frequencies, frontier molecular orbitals | researchgate.net |

| B3LYP/6-311++G(d,p) | Structural optimization, electronic properties, vibrational properties, nonlinear optical properties | researchgate.net |

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. This technique simulates the movements of atoms and molecules, providing insights into the stability of the binding, the flexibility of the protein, and the role of solvent molecules.

Although specific MD simulation studies on this compound are not extensively documented in the available literature, studies on closely related compounds, such as 6-hydroxybenzothiazole-2-carboxamides as monoamine oxidase B (MAO-B) inhibitors, serve as a valuable reference. nih.gov In such a study, a 3D-QSAR model was developed, and the most promising compounds were subjected to molecular docking and subsequent MD simulations. The MD simulations revealed that the designed compound formed a stable complex with the MAO-B receptor, with the root-mean-square deviation (RMSD) values fluctuating within a narrow range, indicating conformational stability. nih.gov

Energy decomposition analysis from MD simulations can further pinpoint the key amino acid residues that contribute most significantly to the binding energy. nih.gov These analyses often highlight the importance of van der Waals and electrostatic interactions in stabilizing the complex. nih.gov Such detailed understanding of the dynamic interactions is crucial for the rational design of more potent and selective inhibitors.

QSAR Modeling for Predicting Biological Activity of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives.

QSAR studies have been performed on benzofuran derivatives to predict their antioxidant activity. researchgate.net In one such study, a set of fifteen benzofuran derivatives was analyzed using multiple linear regression (MLR) and artificial neural network (ANN) methods. The descriptors used in the model included molar weight, surface area, octanol-water partition coefficient, hydration energy, and the energies of the HOMO and LUMO. researchgate.net The resulting models showed good agreement between the predicted and experimental antioxidant activities. researchgate.net

Another study focused on 3D-QSAR modeling of dibenzofuran (B1670420) derivatives as inhibitors of protein tyrosine phosphatase PTP-MEG2. nih.gov The generated pharmacophore model identified the key structural features required for inhibitory activity, including aromatic rings, hydrophobic groups, and hydrogen bond acceptors. nih.gov These models are valuable tools for guiding the synthesis of new derivatives with enhanced biological activity.

Table 3: QSAR Modeling Studies on Benzofuran Derivatives

| Biological Activity | Modeling Technique | Key Descriptors | Reference |

| Antioxidant Activity | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | Molar weight, surface area, logP, hydration energy, HOMO/LUMO energies | researchgate.net |

| PTP-MEG2 Inhibition | 3D-QSAR (HipHop) | Aromatic rings, hydrophobic groups, hydrogen bond acceptors | nih.gov |

| Human Aldose Reductase Inhibition | 3D-QSAR, 6D-QSAR | Not specified | nih.gov |

Analytical and Spectroscopic Characterization Methods for 6 Hydroxybenzofuran 2 Carboxylic Acid

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of 6-Hydroxybenzofuran-2-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to confirm the compound's identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the benzofuran (B130515) ring system, the proton on the furan (B31954) ring, the phenolic hydroxyl proton, and the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) of these protons provide valuable information about their chemical environment and connectivity. For instance, the protons on the benzene (B151609) ring will exhibit splitting patterns that can help determine their relative positions. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and its signal disappears upon deuterium (B1214612) exchange with D₂O. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predicted table based on general principles and data for similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| H3 | ~7.2 - 7.4 (s) | C2: ~145 - 150 |

| H4 | ~7.3 - 7.5 (d) | C3: ~110 - 115 |

| H5 | ~6.8 - 7.0 (dd) | C3a: ~148 - 152 |

| H7 | ~7.0 - 7.2 (d) | C4: ~120 - 125 |

| 6-OH | ~9.0 - 10.0 (br s) | C5: ~115 - 120 |

| 2-COOH | >10.0 (br s) | C6: ~155 - 160 |

| C7: ~105 - 110 | ||

| C7a: ~125 - 130 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, which is a critical piece of evidence in structure confirmation.

For this compound (C₉H₆O₄), the expected exact mass is 178.0266 g/mol . epa.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178. Subsequent fragmentation patterns can also provide structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For this specific molecule, fragmentation of the benzofuran ring system would also be expected.

Electrospray ionization (ESI) is a softer ionization technique that is also well-suited for analyzing such compounds, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For instance, in the analysis of the related 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid , ESI-MS was successfully employed for its characterization. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of the hydroxyl (O-H), carboxylic acid (C=O and O-H), and aromatic (C=C and C-H) functionalities.

Key expected IR absorption bands include:

A broad O-H stretching vibration from the carboxylic acid, typically in the region of 2500-3500 cm⁻¹. spectroscopyonline.com

A sharp C=O stretching vibration from the carboxylic acid carbonyl group, expected around 1680-1710 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com

A broad O-H stretching vibration from the phenolic hydroxyl group, usually appearing around 3200-3600 cm⁻¹.

C-O stretching vibrations for the carboxylic acid and the furan ether linkage, typically found in the 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. spectroscopyonline.com

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

The characterization of related benzofuran derivatives, such as 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid , has been shown to rely on FT-IR spectroscopy for the elucidation of their molecular structure. mdpi.comresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch, broad | 2500 - 3500 |

| Phenolic O-H | Stretch, broad | 3200 - 3600 |

| Aromatic C-H | Stretch | >3000 |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For this compound, the mobile phase would likely consist of a mixture of water (often with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the benzofuran ring system is a strong chromophore.

While a specific, validated HPLC method for this compound was not found in the provided search results, methods for similar compounds, such as carbofuran (B1668357) (a benzofuran derivative), have been developed. For instance, a method for carbofuran utilized a mobile phase of acetonitrile and potassium dihydrogen orthophosphate buffer (60:40) with UV detection at 282 nm. Such methods can serve as a starting point for developing a robust analytical procedure for this compound. The purity of the compound can be determined by calculating the peak area percentage of the main component relative to any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable only for volatile and thermally stable compounds. Direct analysis of polar, non-volatile compounds like this compound by GC is challenging due to potential peak tailing and decomposition in the hot injection port and column.

To overcome these limitations, derivatization is required to convert the polar functional groups (carboxylic acid and phenol) into less polar, more volatile derivatives. Silylation is a common and effective derivatization technique where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. research-solution.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. researchgate.net

The resulting silylated derivative of this compound would be significantly more volatile and thermally stable, making it amenable to GC-MS analysis. The gas chromatograph would separate the derivatized analyte from other components in the sample, and the mass spectrometer would provide both qualitative identification based on the mass spectrum and quantitative data. This approach is particularly useful for detecting and identifying trace amounts of the compound in complex matrices.

X-ray Crystallography for Solid-State Structure Determination

A study on 1-benzofuran-2-carboxylic acid revealed its crystal and molecular structure. researchgate.net The compound was synthesized and its structure was elucidated using single-crystal X-ray diffraction (XRD) analysis. researchgate.net The crystals suitable for XRD were obtained through the slow evaporation of an ethyl acetate (B1210297) solution at room temperature. researchgate.net

The analysis showed that benzofuran-2-carboxylic acid crystallizes in a monoclinic system with the space group P21/n. researchgate.net The molecule is planar, and the benzofuran oxygen is in an anti-conformation to the carboxylic acid's hydroxyl group across the C-C bond. researchgate.net The crystal structure is stabilized by strong intermolecular hydrogen bonds between the carboxylic acid moieties of adjacent molecules, forming dimers. researchgate.net Additionally, π-π stacking interactions between the aromatic rings contribute to the formation of a one-dimensional zig-zag architecture. researchgate.net

The detailed crystallographic parameters for benzofuran-2-carboxylic acid are presented in the table below.

Table 1: Crystallographic Data for 1-Benzofuran-2-carboxylic acid

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₆O₃ |

| Formula Weight | 162.14 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.012(3) |

| b (Å) | 6.098(4) |

| c (Å) | 24.512(15) |

| β (°) | 92.15(3) |

| Volume (ų) | 749.79(15) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Calculated Density (g cm⁻³) | 1.436 |

| Crystal Size (mm) | 0.36 x 0.20 x 0.16 |

Data sourced from a study on 1-benzofuran-2-carboxylic acid. researchgate.net

Based on this data, it can be inferred that this compound would likely exhibit similar planar characteristics in its benzofuran ring system. The presence of the hydroxyl group at the 6-position would introduce an additional site for hydrogen bonding, potentially leading to more complex intermolecular interactions and a different crystal packing arrangement compared to the parent compound. The carboxylic acid group at the 2-position would still be expected to form strong hydrogen-bonded dimers.

Future Directions and Research Gaps

Exploration of Novel Therapeutic Applications for 6-Hydroxybenzofuran-2-carboxylic acid and its Analogs

The inherent biological activity of the benzofuran (B130515) nucleus provides a fertile ground for the discovery of new medicines. Future research should systematically explore the therapeutic possibilities of this compound and its derivatives beyond the currently identified activities.